molecular formula C9H13NO2 B8424717 2-Hydroxymethyl-4-propoxypyridine

2-Hydroxymethyl-4-propoxypyridine

Cat. No.: B8424717
M. Wt: 167.20 g/mol
InChI Key: CDEJJXVWQHDOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxymethyl-4-propoxypyridine is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 2-position and a propoxy group (-OCH2CH2CH3) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric properties . The hydroxymethyl group may enhance solubility in polar solvents, while the propoxy substituent could increase lipophilicity, influencing bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(4-propoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO2/c1-2-5-12-9-3-4-10-8(6-9)7-11/h3-4,6,11H,2,5,7H2,1H3

InChI Key

CDEJJXVWQHDOHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=NC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical properties of 2-Hydroxymethyl-4-propoxypyridine and its analogs based on available evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Key Substituents
This compound* C10H15NO2 193.23 (calc.) N/A N/A 2-CH2OH, 4-OCH2CH2CH3
2-Hydroxy-4-methylpyridine C6H7NO 109.13 128–131 186–187/12 2-OH, 4-CH3
5-Hydroxy-2-methylpyridine C6H7NO 109.13 168–170 N/A 5-OH, 2-CH3
4-(2-Methoxyphenyl)-2-phenylpyridine C18H15NO 261.32 N/A N/A 2-Ph, 4-(2-MeO-Ph)
2-Amino-4-methylpyridine analogs Varies 466–545 268–287 N/A 2-NH2, 4-CH3, aryl groups

*Theoretical values for this compound are calculated due to lack of direct experimental data.

Key Observations :

  • Substituent Effects: Bulky groups (e.g., aryl or propoxy) increase molecular weight and melting points compared to simpler derivatives (e.g., 2-Hydroxy-4-methylpyridine). For example, 2-Amino-4-methylpyridine analogs with aryl substituents exhibit melting points >260°C , whereas 2-Hydroxy-4-methylpyridine melts at 128–131°C .
  • In contrast, propoxy and methoxy groups may reduce polarity, favoring lipid bilayer penetration .

Reactivity and Functionalization

  • Hydroxymethyl Group : Susceptible to oxidation (to carboxylic acid) or esterification, offering pathways for further derivatization .
  • Propoxy Group : Stable under mild conditions but may undergo cleavage under strong acidic or basic conditions, similar to methoxy groups in 4-(2-methoxyphenyl)-2-phenylpyridine .
  • Comparative Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher thermal stability, as seen in compounds (melting points >260°C) .

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